2,2-Difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C11H10F2O2 . It has a molecular weight of 212.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C11H10F2O2 . This indicates that the molecule is composed of 11 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (212.19), molecular formula (C11H10F2O2), and its physical state (powder form) at room temperature . Unfortunately, specific details such as boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications
Fluorination and Amidation in Organic Synthesis
Xiu Wang et al. (2021) explored the use of a fluorination reagent, CpFluor, for the deoxyfluorination of carboxylic acids, including compounds like 2,2-Difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylic acid. This method enabled the efficient transformation of various carboxylic acids into acyl fluorides under neutral conditions, facilitating one-pot amidation reactions of carboxylic acids via in-situ formed acyl fluorides (Wang et al., 2021).
Advancement in Drug Discovery
C. Thomson et al. (2018) reported a general route to aryl α,β,β-trifluorocyclopropanes, leading to the synthesis of α,β,β-trifluorocyclopropane carboxylic acid. This partially fluorinated cyclopropane, akin to this compound, exhibits similar lipophilicity to -CF3 and emerges as a novel motif in drug discovery (Thomson et al., 2018).
Metal-Free Ring-Opening Reactions
Víctor Ortega and Aurelio G Csákÿ (2016) developed a method for the ring-opening of cyclopropane-1,1-dicarboxylates with vicinal donor aryl groups by boronic acids and potassium organotrifluoroborates under metal-free conditions. This reaction employs trifluoroacetic acid or boron trifluoride as promoters, relevant to the study of compounds like this compound (Ortega & Csákÿ, 2016).
X-Ray Structural Analysis
J. Korp et al. (1983) conducted an X-ray structural analysis of similar compounds, including 1-phenyl-2-methylcyclopropene-3-carboxylic acid, which helps in understanding the structural properties of similar difluorocyclopropane carboxylic acids (Korp et al., 1983).
Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase
Cheng-hao Liu et al. (2015) studied 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), which is structurally related to the query compound. They found that DFACC is a slow-dissociating inhibitor of ACC deaminase with submicromolar affinity, highlighting its potential in biochemical applications (Liu et al., 2015).
Safety and Hazards
The safety information available indicates that 2,2-Difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylic acid may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
2,2-difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-7-3-2-4-8(5-7)10(9(14)15)6-11(10,12)13/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRCSWBZBZWREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1710345-30-4 |
Source
|
Record name | 2,2-difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.